molecular formula C20H21ClN6O B11017262 (2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

Cat. No.: B11017262
M. Wt: 396.9 g/mol
InChI Key: OXAWQKXHISUPPJ-LJQANCHMSA-N
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Description

The compound “(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone” is a complex organic molecule that features a piperazine ring, a tetrazole ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the tetrazole ring, and the attachment of the phenyl and chloro-methylphenyl groups. Typical synthetic routes might include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Tetrazole Ring: This can be done via cycloaddition reactions involving azides and nitriles.

    Attachment of Functional Groups: This involves various substitution reactions to introduce the phenyl and chloro-methylphenyl groups.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its complex structure.

    Biochemistry: Study of its interactions with biological molecules.

Medicine

    Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostics: Use as a marker or probe in diagnostic assays.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

    Pharmaceutical Industry: Development of new drugs and therapies.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of piperazine, tetrazole, and phenyl groups.

    Biological Activity: Unique interactions with biological targets.

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone

InChI

InChI=1S/C20H21ClN6O/c1-15-7-8-17(21)13-18(15)25-9-11-26(12-10-25)20(28)19(27-14-22-23-24-27)16-5-3-2-4-6-16/h2-8,13-14,19H,9-12H2,1H3/t19-/m1/s1

InChI Key

OXAWQKXHISUPPJ-LJQANCHMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)[C@@H](C3=CC=CC=C3)N4C=NN=N4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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